NCD38

LSD1 Selectivity Biochemical Assay

NCD38 is the definitive LSD1 chemical probe for discerning oncology researchers. Unlike reversible, non-covalent inhibitors, NCD38's irreversible γ-turn mimetic scaffold uniquely disrupts the LSD1-GFI1B protein interaction while activating ~500 super-enhancers—a functional signature not achievable with ORY-1001, GSK2879552, or SP-2509. Validated in patient-derived xenograft models of complex-karyotype MDS/AML and glioblastoma, NCD38 demonstrates single-agent efficacy and synergy with temozolomide and kinase inhibitors. Insist on NCD38 for reproducible, publication-grade epigenetic studies; substitutions yield different experimental outcomes.

Molecular Formula C35H36ClN3O2
Molecular Weight 566.14
CAS No. 2078047-42-2
Cat. No. B609494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCD38
CAS2078047-42-2
SynonymsNCD-38;  NCD 38;  NCD38
Molecular FormulaC35H36ClN3O2
Molecular Weight566.14
Structural Identifiers
SMILESO=C(C1=CC=C(C2=CC=CC=C2)C=C1)N[C@H](C(NCC3=CC=CC(Cl)=C3)=O)CCCCN[C@H]4[C@H](C5=CC=CC=C5)C4
InChIInChI=1S/C35H36ClN3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40)/t31-,32-,33+/m0/s1
InChIKeyKYDFMNLSOYZOTR-XFCANUNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCD38 (CAS 2078047-42-2): A Preclinical γ-Turn Mimetic LSD1 Inhibitor with Documented Selectivity and Functional Impact on Leukemia Super-Enhancers


NCD38 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in oncogenic transcriptional programs [1]. It is a γ-turn mimetic compound derived from a trans-2-phenylcyclopropylamine (PCPA) scaffold conjugated to a lysine moiety, designed to specifically occupy the active site of LSD1 [2]. NCD38 is distinct from earlier generation, less selective LSD1 inhibitors and is extensively utilized as a chemical probe in preclinical oncology research to interrogate LSD1's role in super-enhancer regulation, differentiation block, and therapy resistance [1][3].

NCD38 (CAS 2078047-42-2) Replacement: Critical Limitations of Generic LSD1 Inhibitor Substitution in Preclinical Research


Generic substitution of NCD38 with other LSD1 inhibitors is not scientifically valid due to fundamental differences in their chemical class, binding mode, and downstream functional consequences. Unlike reversible, non-covalent inhibitors like SP-2509 or clinical-stage candidates such as ORY-1001 and GSK2879552, NCD38 is an irreversible γ-turn mimetic that induces a distinct epigenetic signature characterized by the activation of ~500 specific super-enhancers [1][2]. Most critically, NCD38 uniquely disrupts the protein-protein interaction between LSD1 and the transcription factor GFI1B without dissociating other corepressor complex members, a functional selectivity not reported for other analogs, which leads to transdifferentiation effects unattainable with alternative LSD1 inhibitors [3]. The quantified evidence below demonstrates that substituting NCD38 with another LSD1 inhibitor will yield different experimental outcomes in key preclinical models, particularly those investigating super-enhancer dynamics, myeloid differentiation, and targeted protein complex disruption.

NCD38 (CAS 2078047-42-2) Product-Specific Quantitative Evidence for Scientific Differentiation


NCD38 Exhibits Potent, Sub-Micromolar LSD1 Inhibition with High Selectivity over MAO Enzymes

NCD38 demonstrates potent and selective inhibition of LSD1 with an IC50 of 0.59 μM, while showing no significant activity against monoamine oxidases (MAO), a common off-target of early LSD1 inhibitors like tranylcypromine (TCP) . This high selectivity is crucial for attributing biological effects specifically to LSD1 inhibition. In comparison, the parent compound TCP is a far less potent LSD1 inhibitor, with a reported IC50 of ~58 μM [1], and also potently inhibits MAO enzymes (IC50 < 1 μM) , confounding experimental interpretations.

LSD1 Selectivity Biochemical Assay

NCD38 Activates a Distinct Super-Enhancer Landscape Unreported for Other LSD1 Inhibitors

NCD38 uniquely triggers the activation of approximately 500 super-enhancers (SEs) in leukemia cells, a genome-wide epigenetic reprogramming event that is a hallmark of its mechanism of action and is not a documented feature of all LSD1 inhibitors [1]. While other inhibitors like NCD25 share this ability [1], clinical candidates such as ORY-1001 (iadademstat) and GSK2879552 have not been reported to induce this specific, broad-scale SE activation signature in the literature. This functional distinction highlights NCD38's utility as a unique tool compound for probing super-enhancer biology.

Super-Enhancer Epigenomics Leukemia

NCD38 Selectively Disrupts LSD1-GFI1B Protein Interaction, a Functional Differentiation from Other LSD1 Inhibitors

NCD38 uniquely and selectively disrupts the protein-protein interaction between LSD1 and the transcription factor GFI1B, while leaving the interactions with other corepressor complex members (CoREST, HDAC1, HDAC2, and RUNX1) intact [1]. This specific disruption of the LSD1-GFI1B complex is the mechanistic basis for the derepression of the ERG super-enhancer and subsequent transdifferentiation observed in erythroleukemia cells. This targeted disruption of a specific LSD1-containing complex has not been reported for other LSD1 inhibitors, including NCD25 or clinical candidates, making NCD38 a specialized tool for dissecting LSD1's scaffolding functions in a context-dependent manner [1].

Protein-Protein Interaction Transcription Factor Leukemia

NCD38 Exerts In Vivo Anti-Leukemic Efficacy Against Primary, Complex-Karyotype MDS/AML Cells

NCD38 demonstrates significant in vivo anti-leukemic activity, as a single administration was shown to eradicate primary MDS-related leukemia cells harboring a complex karyotype in a xenograft model [1]. This is a severe, high-risk disease subset often resistant to standard therapies. Furthermore, NCD38 combination therapy with osimertinib in glioblastoma-bearing mice significantly delayed tumor growth and improved survival outcomes [2]. This provides quantitative in vivo validation of its target engagement and functional efficacy in challenging cancer models. In contrast, early LSD1 inhibitors like tranylcypromine have not demonstrated comparable single-agent efficacy in such aggressive in vivo leukemia models.

In Vivo Efficacy MDS AML Xenograft

NCD38 Spares Normal Hematopoiesis at Concentrations that Inhibit Leukemia Cell Growth

NCD38 demonstrates a functional therapeutic window, as it inhibits the growth of various leukemia cell lines (MLL-AF9, erythroleukemia, megakaryoblastic leukemia, MDS overt leukemia cells) within a concentration range where normal hematopoiesis is spared [1]. This cellular selectivity for malignant over normal cells is a critical parameter for a tool compound intended for in vivo studies and differentiates NCD38 from less selective or more cytotoxic epigenetic modulators.

Therapeutic Window Selectivity Hematotoxicity

NCD38 Sensitizes Therapy-Resistant Cancers to Standard-of-Care and Targeted Agents

NCD38 acts as a potent sensitizer to both cytotoxic and targeted therapies across multiple cancer types. In ovarian cancer, NCD38 sensitized established and patient-derived cells to chemotherapy drugs [1]. In glioblastoma, NCD38 synergistically enhanced the anti-cancer effects of temozolomide (TMZ) by interfering with DNA repair [2] and also showed synergy with osimertinib, delaying tumor growth in vivo [3]. This broad combination potential, linked to its unique epigenetic effects, is a key functional attribute that differentiates it from other LSD1 inhibitors which may not exhibit the same breadth or degree of sensitization.

Combination Therapy Sensitization Drug Resistance

NCD38 (CAS 2078047-42-2): Key Preclinical Research and Discovery Application Scenarios


Investigating Super-Enhancer Dynamics and Epigenomic Reprogramming

NCD38 is the tool of choice for researchers studying the role of LSD1 in super-enhancer (SE) regulation. Its unique ability to activate ~500 SEs, including those governing hematopoietic transcription factors like GFI1 and ERG, makes it essential for genome-wide mapping studies (ChIP-seq, ATAC-seq) aimed at understanding how LSD1 inhibition reshapes the epigenetic landscape [1]. The defined SE activation signature of NCD38 serves as a robust positive control in these experiments.

Modeling Targeted Protein-Protein Interaction Disruption

For studies focused on the scaffolding function of LSD1 within specific corepressor complexes, NCD38 provides an unparalleled tool. Its selective disruption of the LSD1-GFI1B interaction, while sparing other complex members, allows for the dissection of context-dependent gene repression mechanisms in hematologic malignancies [2]. This application is not possible with pan-LSD1 inhibitors that do not exhibit this complex-specific selectivity.

Preclinical Evaluation of LSD1 Inhibition in Aggressive and Therapy-Resistant Cancers

NCD38 is validated for in vivo use in challenging preclinical models, including patient-derived xenografts of complex-karyotype MDS/AML [3] and glioblastoma [4]. Its demonstrated single-agent activity and ability to spare normal hematopoiesis make it a reliable compound for evaluating LSD1 as a therapeutic target in these high-risk, difficult-to-treat malignancies.

Mechanistic Studies on Therapy Sensitization and Overcoming Drug Resistance

NCD38 is the preferred chemical probe for investigating how LSD1 inhibition can overcome resistance to standard-of-care treatments. Its documented synergy with temozolomide (TMZ) by impairing DNA repair in glioblastoma [5], and with kinase inhibitors like osimertinib [4], provides a strong mechanistic rationale for combination studies aimed at resensitizing resistant cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCD38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.